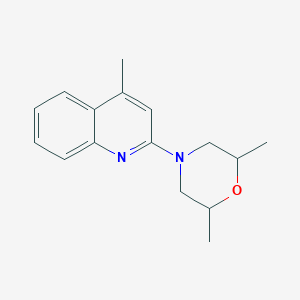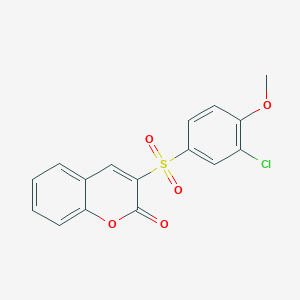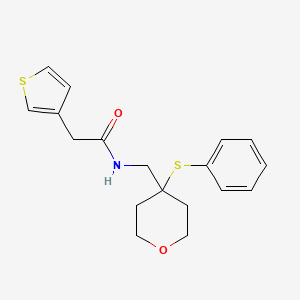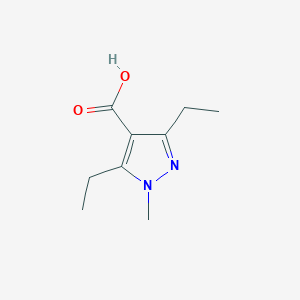
2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.349. It is a derivative of Morpholine, which is an organic chemical compound featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine is complex, with a morpholine ring attached to a quinoline ring via a methylene bridge . The morpholine ring contains both amine and ether functional groups .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical ingredients . Its structure serves as a building block for various pharmaceutical compounds, contributing to the development of new medications.
Agricultural Chemistry
While specific applications in agriculture are not detailed in the search results, compounds like 2,6-Dimethylmorpholine derivatives are often explored for their potential use in plant protection and growth regulation due to their chemical versatility .
Materials Science
In materials science, this compound’s derivatives could be investigated for their potential use in creating new polymers or coatings that require specific molecular structures for desired properties .
Environmental Science
The compound’s role in environmental science could involve research into its degradation products and their environmental impact. Understanding its breakdown could be crucial for assessing its long-term effects on ecosystems .
Biochemistry
In biochemistry, 2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine might be used as a reagent or a structural analog in the study of biochemical pathways and molecular interactions within cells .
Pharmacology
The compound is significant in pharmacology as an intermediate for active pharmaceutical ingredients (APIs). It may be involved in the synthesis of molecules with therapeutic potential, particularly in the development of novel drug candidates .
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(4-methylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11-8-16(17-15-7-5-4-6-14(11)15)18-9-12(2)19-13(3)10-18/h4-8,12-13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPWCVIAFPKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)




![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)


![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
